1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde
Description
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a hydroxymethyl (-CH2OH) group and a methyl (-CH3) substituent on the cyclohexane ring, along with a carbaldehyde (-CHO) functional group. Its reactivity is influenced by the proximity of the hydroxymethyl and aldehyde groups, which may enable unique cyclization or condensation reactions.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8-3-2-4-9(5-8,6-10)7-11/h6,8,11H,2-5,7H2,1H3 |
InChI Key |
XULIBZVYXLIBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CO)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of 3-methylcyclohexanone followed by oxidation to introduce the carbaldehyde group. The reaction typically uses formaldehyde as the hydroxymethylating agent and a suitable oxidizing agent such as pyridinium chlorochromate (PCC) for the oxidation step.
Industrial Production Methods: In industrial settings, the synthesis of 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reactions, and advanced purification techniques like distillation and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 1-(Carboxymethyl)-3-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)-3-methylcyclohexane-1-methanol.
Substitution: 1-(Alkoxymethyl)-3-methylcyclohexane-1-carbaldehyde.
Scientific Research Applications
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbaldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde with three structurally related compounds identified in the evidence:
(1R,3S)-3-Ethyl-3-methylcyclohexane-1-carbaldehyde
- Structure : Features an ethyl (-CH2CH3) and methyl group at the 3-position, with a carbaldehyde group at the 1-position.
- Key Differences: Substituent Bulk: The ethyl group introduces greater steric hindrance compared to the hydroxymethyl group in the target compound. Stereochemistry: The (1R,3S) configuration may influence its chiral applications differently than the target compound’s stereoisomerism (if resolved) .
(1S,3R,4S)-4-Ethyl-3-methylcyclohexane-1-carbaldehyde
- Structure : Includes ethyl and methyl groups at positions 4 and 3, respectively, with a carbaldehyde at position 1.
- Key Differences: Substituent Position: The ethyl group at the 4-position alters the spatial arrangement of functional groups, affecting ring conformation and intermolecular interactions.
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Structure: A cyclohexanone derivative with a methoxyphenyl and methylamino substituent.
- Key Differences :
- Functional Groups : The ketone (C=O) and aromatic methoxy group contrast with the aldehyde and hydroxymethyl groups in the target compound.
- Reactivity : The presence of an aromatic ring and amine group enables distinct reactivity, such as electrophilic substitution or amination pathways, which are absent in the target compound .
Comparative Data Table
Research Findings and Limitations
- This contrasts with the ethyl-containing analogs, which lack such labile groups .
- Solubility : The target compound’s hydroxymethyl group likely enhances water solubility compared to its ethyl-substituted analogs, though experimental confirmation is needed.
- Biological Activity : Methoxmetamine’s structural divergence (aromatic and amine groups) highlights the importance of functional group selection in biological targeting, whereas the carbaldehyde group in the target compound may favor electrophilic reactivity in drug design .
Biological Activity
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde has the following chemical structure:
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.19 g/mol
- IUPAC Name : 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde
The compound features a cyclohexane ring with a hydroxymethyl group and a carbaldehyde functional group, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, and some fungal strains. The compound appears to disrupt microbial cell membranes, leading to cell lysis.
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been tested on human breast cancer cells (MCF-7) and exhibited significant inhibition of cell proliferation. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
Another important aspect of the biological activity of 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde is its role as an enzyme inhibitor . It has been identified as a potential inhibitor of arginase, an enzyme implicated in various pathological conditions, including cancer and cardiovascular diseases. By inhibiting arginase activity, the compound may enhance nitric oxide production, which has vasodilatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate | Disruption of cell membranes |
| Cytotoxicity | Significant | Induction of apoptosis |
| Enzyme Inhibition | Effective | Inhibition of arginase |
Case Study: Anticancer Activity
A notable case study involved treating MCF-7 cells with varying concentrations of 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde. Results indicated that at concentrations above 50 µM, there was a marked decrease in cell viability (p < 0.05). Flow cytometry analysis revealed an increase in the percentage of apoptotic cells, confirming the compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
